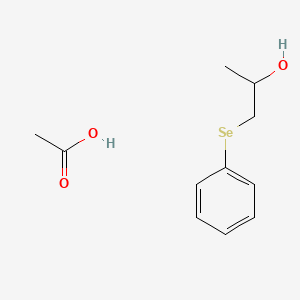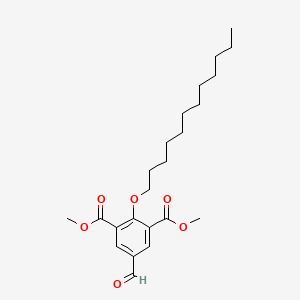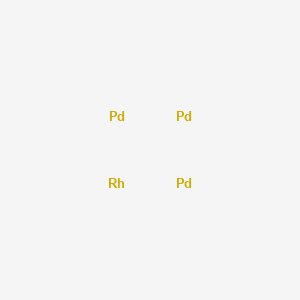
Palladium--rhodium (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium–rhodium (3/1) is a compound consisting of palladium and rhodium in a 3:1 ratio. Both palladium and rhodium belong to the platinum group metals, known for their exceptional catalytic properties. This compound is particularly significant in various industrial and scientific applications due to its unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of palladium–rhodium (3/1) can be achieved through various methods, including co-precipitation, sol-gel methods, and chemical reduction. One common approach involves the reduction of palladium and rhodium salts in the presence of a reducing agent such as hydrogen or sodium borohydride. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of palladium–rhodium (3/1) often involves the use of high-temperature reduction processes. The metals are dissolved in a suitable solvent, followed by the addition of a reducing agent. The resulting mixture is then subjected to high temperatures to facilitate the reduction and formation of the compound. This method ensures high purity and yield, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: Palladium–rhodium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s catalytic properties, making it an effective catalyst in numerous chemical processes.
Common Reagents and Conditions:
Oxidation: Palladium–rhodium (3/1) can catalyze oxidation reactions using oxidizing agents such as oxygen or hydrogen peroxide. These reactions typically occur under mild conditions, making them suitable for sensitive substrates.
Reduction: The compound is also effective in reduction reactions, often using hydrogen gas or other reducing agents. These reactions are commonly conducted at elevated temperatures and pressures.
Substitution: Palladium–rhodium (3/1) can facilitate substitution reactions, particularly in organic synthesis. Common reagents include halides and organometallic compounds, with reactions occurring under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific substrates and reaction conditions. For example, oxidation reactions may yield alcohols or ketones, while reduction reactions can produce alkanes or amines.
科学的研究の応用
Palladium–rhodium (3/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is widely used as a catalyst in various organic synthesis reactions, including cross-coupling reactions, hydrogenation, and oxidation.
Biology: In biological research, palladium–rhodium (3/1) is used in the development of biosensors and imaging agents due to its unique optical properties.
Industry: Palladium–rhodium (3/1) is used in the production of fine chemicals, petrochemicals, and in environmental remediation processes.
作用機序
The mechanism of action of palladium–rhodium (3/1) involves its ability to facilitate electron transfer processes, making it an effective catalyst. The compound interacts with molecular targets such as organic substrates, facilitating reactions through the formation of intermediate complexes. These interactions often involve the activation of C-H, C-C, and C-O bonds, leading to the desired chemical transformations.
類似化合物との比較
Palladium–platinum (3/1): Similar to palladium–rhodium (3/1), this compound is used in catalytic applications but has different reactivity and selectivity profiles.
Rhodium–platinum (3/1): This compound also exhibits catalytic properties but is often used in different industrial processes compared to palladium–rhodium (3/1).
Palladium–ruthenium (3/1): Known for its catalytic efficiency in hydrogenation reactions, this compound is another alternative with distinct properties.
Uniqueness: Palladium–rhodium (3/1) is unique due to its specific catalytic properties, which make it highly effective in a range of chemical reactions. Its ability to facilitate both oxidation and reduction reactions under mild conditions sets it apart from other similar compounds.
特性
CAS番号 |
691013-45-3 |
|---|---|
分子式 |
Pd3Rh |
分子量 |
422.2 g/mol |
IUPAC名 |
palladium;rhodium |
InChI |
InChI=1S/3Pd.Rh |
InChIキー |
GGCSAGMROFJPOM-UHFFFAOYSA-N |
正規SMILES |
[Rh].[Pd].[Pd].[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol](/img/structure/B12538479.png)


![Benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12538504.png)
![2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid](/img/structure/B12538508.png)
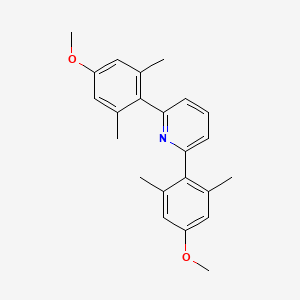


![2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538531.png)
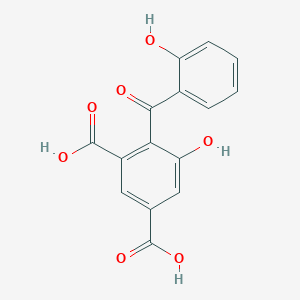
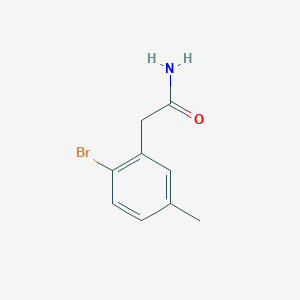
![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal](/img/structure/B12538542.png)
